molecular formula C25H17FN2O4 B2570102 2-(4-fluorophenyl)-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 899389-55-0

2-(4-fluorophenyl)-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2570102
CAS No.: 899389-55-0
M. Wt: 428.419
InChI Key: BHBHOBXUOTUUJC-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorophenyl and methoxybenzyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromeno[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 4-fluorobenzaldehyde, 4-methoxybenzylamine, and a suitable pyrimidine precursor.

    Functional Group Modifications: Introduction of the fluorophenyl and methoxybenzyl groups can be done through nucleophilic substitution reactions or via palladium-catalyzed cross-coupling reactions.

    Final Cyclization and Purification: The final step often involves cyclization under acidic or basic conditions followed by purification using techniques like column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield.

    Scalable Purification Techniques: Use of large-scale chromatography or crystallization methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the chromeno[2,3-d]pyrimidine core, potentially forming alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of alcohol derivatives of the chromeno[2,3-d]pyrimidine core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds of this class are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities.

Medicine

In medicine, derivatives of chromeno[2,3-d]pyrimidines are explored for their therapeutic potential. They may serve as lead compounds in drug discovery programs targeting various diseases.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione likely involves interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl and methoxybenzyl groups may enhance binding affinity and selectivity towards these targets. The exact pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
  • 2-(4-bromophenyl)-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
  • 2-(4-fluorophenyl)-3-(4-hydroxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Uniqueness

The presence of the fluorophenyl group in 2-(4-fluorophenyl)-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione may confer unique properties such as increased metabolic stability and enhanced binding interactions with biological targets compared to its chloro or bromo analogs. The methoxybenzyl group also contributes to its distinct chemical and biological profile.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(4-fluorophenyl)-3-[(4-methoxyphenyl)methyl]chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FN2O4/c1-31-18-12-6-15(7-13-18)14-28-23(16-8-10-17(26)11-9-16)27-24-21(25(28)30)22(29)19-4-2-3-5-20(19)32-24/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBHOBXUOTUUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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